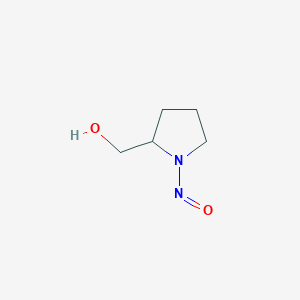

![molecular formula C12H8Cl2O2S B2379070 5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride CAS No. 1482212-27-0](/img/structure/B2379070.png)

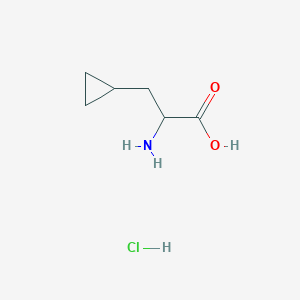

5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

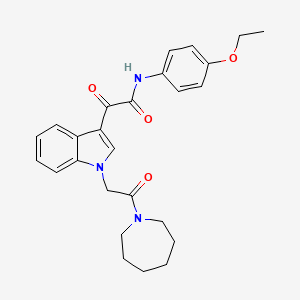

The compound “5-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride” likely belongs to the class of organochlorine compounds, which are organic compounds containing at least one covalently bonded atom of chlorine . The presence of the sulfonyl chloride group (-SO2Cl) suggests that it could be used as a sulfonylating agent in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s possible that it could be synthesized through a Friedel-Crafts alkylation or acylation reaction . These reactions involve the substitution of an alkyl or acyl group onto an aromatic ring .Molecular Structure Analysis

The molecular structure of this compound would likely consist of two phenyl rings (the ‘biphenyl’ part of the name) connected by a single bond, with a chlorine atom substituted onto one of the rings and a sulfonyl chloride group (-SO2Cl) substituted onto the other .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The presence of the sulfonyl chloride group suggests that it could react with nucleophiles in a substitution reaction . The aromatic rings could also potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Synthesis of Heterocyclic Compounds : 5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride is utilized in reactions with ammonia, hydrazine hydrate, and sodium azide, leading to the synthesis of sulfonamides, sulfonohydrazides, and sulfonyl azides. These compounds are fundamental in developing heterocyclic compounds with potential applications in medicinal chemistry (Obafemi, 1982).

Formation of α-Chloro-enamines : It reacts with ynamines to produce α-chloro-enamines, which demonstrate stability under thermal conditions. This reaction showcases its role in synthesizing complex organic structures, which could be valuable in various organic synthesis processes (Buyle & Viehe, 1968).

Derivatives from Salicylic Acids : It is involved in reactions with salicylic acids to produce sulphenyl chlorides and their derivatives. These compounds hold significance in chemical syntheses, particularly in preparing herbicides and understanding their spectral characteristics (Brown, Landquist, & Summers, 1978).

Solid-Phase Organic Synthesis : Used in solid-phase synthesis of 1,3-oxazolidin-2-ones, demonstrating its role in facilitating the development of compounds with antibacterial activity. This application is crucial in drug discovery and development (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Multisulfonyl Chlorides : Its role in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors is significant. These compounds are essential building blocks in preparing dendritic and other complex organic molecules (Percec et al., 2001).

Mechanism of Action

Target of Action

It is structurally similar to boscalid , a broad-spectrum fungicide used in agriculture . Boscalid is known to inhibit succinate dehydrogenase , a key enzyme in the tricarboxylic acid cycle

Mode of Action

If we consider its structural similarity to boscalid, it might act by binding at the quinone reduction site of the succinate dehydrogenase enzyme complex, preventing ubiquinone from doing so . This could disrupt the tricarboxylic acid cycle and electron transport chain

Biochemical Pathways

Based on its structural similarity to boscalid, it might affect the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This could disrupt energy production in the cell, leading to cell death. More research is needed to elucidate the exact biochemical pathways affected by this compound.

Result of Action

If it acts similarly to Boscalid, it might lead to cell death by disrupting energy production . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-5-phenylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-11-6-10(9-4-2-1-3-5-9)7-12(8-11)17(14,15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETYFAXIBAGMKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

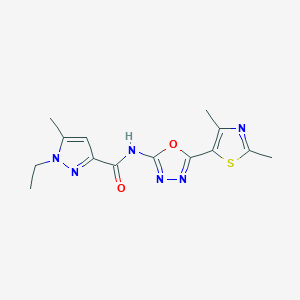

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378993.png)

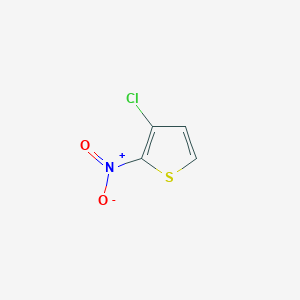

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)

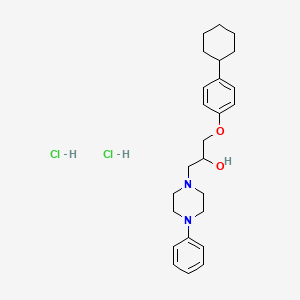

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)